molecular formula C9H13N5 B13059041 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine

1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13059041
M. Wt: 191.23 g/mol
InChI Key: SRRISPPCAFLRKV-UHFFFAOYSA-N
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Description

1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-8-11-3-5-13(8)6-7-14-4-2-9(10)12-14/h2-5H,6-7H2,1H3,(H2,10,12)

InChI Key

SRRISPPCAFLRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCN2C=CC(=N2)N

Origin of Product

United States

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